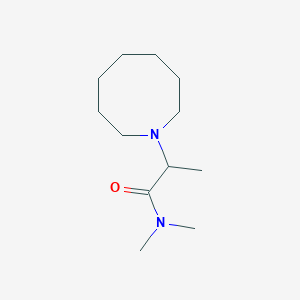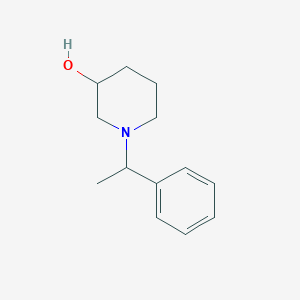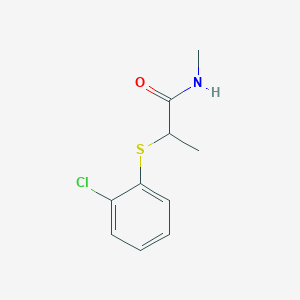
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CPMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMD belongs to the class of amides and sulfides, and it exhibits interesting biological properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide exhibits various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the inhibition of cell cycle progression. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anticancer drugs. However, one limitation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new anticancer drugs based on the structure of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. Another area of interest is the investigation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide's potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential toxicity.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 2-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl carbon of the amide, resulting in the formation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been investigated for its potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its anticancer activity. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQTVFEEXGLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)
![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)


